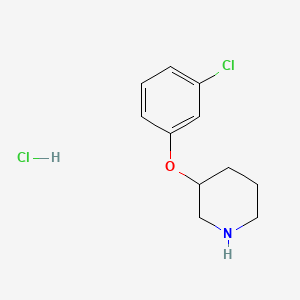

3-(3-Chlorophenoxy)piperidine hydrochloride

Description

Table 1: Comparative Structural Features

- Electron-withdrawing vs. donating groups : Chlorine’s inductive effect reduces electron density on the piperidine ring compared to methoxy derivatives, altering reactivity in nucleophilic substitutions .

- Steric effects : Meta-substituted derivatives (e.g., 3-chlorophenoxy) exhibit greater torsional strain than para-substituted analogues due to asymmetric spatial demands .

Properties

IUPAC Name |

3-(3-chlorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQOQASAMXQVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673792 | |

| Record name | 3-(3-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185301-51-2 | |

| Record name | 3-(3-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenoxy)piperidine hydrochloride typically involves the reaction of 3-chlorophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

3-(3-Chlorophenoxy)piperidine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development, particularly in treating neurological disorders and infections caused by resistant bacteria such as Mycobacterium tuberculosis.

- Case Study : Research indicates that derivatives of this compound can inhibit the enzyme 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), crucial for the survival of Mycobacterium tuberculosis under hypoxic conditions. This positions it as a potential lead compound in antibiotic development .

Agrochemical Formulations

The compound is also used in formulating agrochemicals, enhancing the efficacy of herbicides and pesticides. Its ability to improve crop yields has made it valuable in agricultural research.

- Application Example : The incorporation of this compound into herbicide formulations has shown improved effectiveness against specific weed species, contributing to better agricultural practices .

Biochemical Research

In biochemical studies, this compound is employed to investigate receptor binding and signaling pathways. Understanding these interactions aids researchers in elucidating cellular mechanisms and developing targeted therapies.

- Research Insight : Studies have demonstrated that the chlorophenoxy group can modulate enzyme activity, impacting various metabolic pathways .

Material Science

The compound finds applications in developing specialty polymers and coatings due to its chemical stability and resistance to environmental factors. This application is crucial for creating durable materials used in various industrial sectors.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material in chromatography. Its use ensures accurate analysis of complex mixtures across different samples.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Chlorophenoxy Derivatives

3-(2-Chlorophenoxy)piperidine Hydrochloride

- Structure: Chlorine at the ortho position on the phenoxy ring.

- Molecular Weight : Similar to the meta isomer (232.15 g/mol) but with distinct electronic effects due to proximity to the oxygen .

4-(4-Chlorophenoxy)piperidine Hydrochloride

Substituent Modifications on the Aromatic Ring

3-(4-Chloro-2-isopropylphenoxy)piperidine Hydrochloride

- Structure: Additional 2-isopropyl group on the phenoxy ring.

- Impact : The bulky isopropyl group increases hydrophobicity (logP ~3.5 vs. ~2.8 for the parent compound) and may enhance blood-brain barrier penetration.

4-[3-(Trifluoromethyl)phenoxy]piperidine Hydrochloride

Linker and Functional Group Variations

Pitolisant (BF2.649)

- Structure : 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine hydrochloride.

- Key Differences : A flexible propoxypropyl chain links the piperidine and 4-chlorophenyl groups.

- Pharmacology : Acts as a histamine H₃ receptor inverse agonist (Ki = 0.16 nM). The extended chain allows optimal positioning in the receptor’s transmembrane domain, while the para-chloro group engages in π-stacking with Tyr374 .

3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride

Ring Size and Conformational Flexibility

3-(3-Chlorophenoxy)azetidine Hydrochloride

- Structure : Azetidine (4-membered ring) instead of piperidine.

- The molecular weight is lower (203.22 g/mol), which may improve diffusion rates .

Stereochemical Variants

(3R)-3-Phenoxypiperidine Hydrochloride

- Structure : Lacks the chloro substituent but has a chiral center at the 3-position.

- Impact : The R-configuration is critical for enantioselective binding to targets like α7 nicotinic acetylcholine receptors. Absence of chlorine reduces electron-withdrawing effects, altering charge distribution in the aromatic ring .

Biological Activity

3-(3-Chlorophenoxy)piperidine hydrochloride (CAS Number: 1185301-51-2) is a chemical compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its interaction with various receptors and enzymes, as well as relevant case studies and research findings.

- Molecular Formula : C₁₁H₁₄ClNO·HCl

- Molecular Weight : 248.15 g/mol

- Melting Point : 245-248 °C

- Boiling Point : 347.05 °C

This compound is characterized by its piperidine structure, which is often associated with various biological activities, including modulation of neurotransmitter systems.

This compound primarily acts as a ligand for the histamine H₃ receptor (H₃R). The H₃R is known to play a significant role in the regulation of neurotransmitter release, particularly in the central nervous system. Its antagonistic properties suggest that this compound may enhance the release of neurotransmitters such as acetylcholine and dopamine, which are crucial for cognitive functions and mood regulation .

Interaction with Receptors

Research indicates that this compound exhibits affinity for several receptors:

- Histamine H₃ Receptor : It acts as an antagonist, potentially increasing levels of acetylcholine by inhibiting the receptor's activity. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is impaired .

- Cholinesterase Inhibition : The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of acetylcholine. This dual action may enhance cholinergic transmission and improve cognitive function .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit AChE and BuChE at nanomolar concentrations. For instance, one study reported an IC₅₀ value for AChE inhibition at approximately 50 nM, indicating potent activity against this target .

Study on Cognitive Enhancement

A significant study involved administering this compound to animal models to evaluate its effects on cognitive function. The results indicated improved performance in memory tasks compared to control groups, suggesting its potential use as a cognitive enhancer in conditions such as Alzheimer's disease .

Safety and Toxicological Profile

Safety assessments have shown that the compound has a favorable profile when tested in various cell lines. Hepatotoxicity was assessed using HepG2 cells, revealing no significant adverse effects at therapeutic concentrations .

Comparative Analysis with Other Compounds

| Compound Name | Target Receptor | IC₅₀ (nM) | Notes |

|---|---|---|---|

| 3-(3-Chlorophenoxy)piperidine HCl | H₃R | ~50 | Potent AChE inhibitor |

| ADS003 | H₃R | 8.47 | Similar mechanism; high potency |

| ADS009 | H₃R | 7.79 | Effective in enhancing cholinergic activity |

Q & A

Basic: What are the recommended safety protocols for handling 3-(3-Chlorophenoxy)piperidine hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved N95 masks) is advised if aerosol formation is possible during synthesis or handling .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks, as piperidine derivatives may release irritant gases (e.g., HCl vapor) under heating .

- Storage: Store at 2–8°C in airtight, labeled containers away from incompatible substances (e.g., strong oxidizers) .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous runoff to prevent environmental contamination .

Basic: How can researchers optimize the synthesis of this compound?

Methodological Answer:

- Reaction Design: Use nucleophilic aromatic substitution, where 3-chlorophenol reacts with a piperidine derivative (e.g., 4-hydroxypiperidine) in the presence of a base (e.g., K₂CO₃) to form the ether bond. Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether .

- Yield Improvement: Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1). Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) .

- Purity Validation: Confirm purity (>95%) via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and ¹H NMR (DMSO-d₆, δ 1.5–3.5 ppm for piperidine protons) .

Advanced: What strategies resolve contradictions in reported biological activity data for 3-(3-Chlorophenoxy)piperidine derivatives?

Methodological Answer:

- Assay Standardization: Replicate experiments under controlled conditions (e.g., cell line, incubation time, solvent/DMSO concentration). For receptor-binding studies, use radioligand displacement assays (e.g., [³H]spiperone for dopamine receptors) .

- Metabolic Stability: Assess cytochrome P450 interactions (e.g., CYP3A4/2D6) using liver microsomes to identify confounding metabolites .

- Structural Confirmation: Validate compound identity via HRMS and X-ray crystallography to rule out isomerization or salt form discrepancies .

Advanced: How can computational methods guide the design of 3-(3-Chlorophenoxy)piperidine analogs with enhanced target selectivity?

Methodological Answer:

- Docking Studies: Use Schrödinger Maestro or AutoDock Vina to model interactions with target proteins (e.g., serotonin transporters). Prioritize analogs with improved binding energy (<-8 kcal/mol) and hydrogen-bonding to conserved residues .

- QSAR Modeling: Train models on existing bioactivity data (IC₅₀ values) using MOE or RDKit. Focus on descriptors like logP, polar surface area, and halogen bonding potential .

- ADMET Prediction: Employ SwissADME or ADMETlab to predict bioavailability, blood-brain barrier permeability, and toxicity (e.g., hERG inhibition) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Elemental Analysis: Confirm stoichiometry (C:H:N:Cl ratio) via combustion analysis (±0.3% tolerance) .

- Spectroscopy:

- Thermal Analysis: Use DSC to determine melting point (expected >200°C) and assess thermal stability .

Advanced: How can researchers investigate the environmental impact of this compound?

Methodological Answer:

- Ecotoxicology Assays: Test acute toxicity in Daphnia magna (48h LC₅₀) and algae (Raphidocelis subcapitata, 72h growth inhibition) following OECD Guidelines 202/201 .

- Degradation Studies: Perform photolysis (UV light, λ=254 nm) and hydrolysis (pH 4–9 buffers) to identify breakdown products via LC-MS/MS .

- Bioaccumulation Potential: Calculate logKₒw (octanol-water partition coefficient) using shake-flask method; values >3 indicate high bioaccumulation risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.